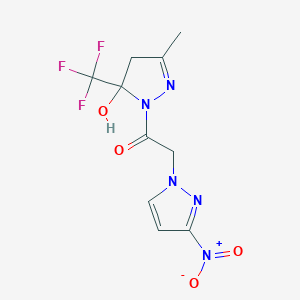![molecular formula C14H17ClN4O2 B279804 6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is often referred to as CEP-68 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CEP-68 involves the inhibition of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, CEP-68 prevents cancer cells from dividing and proliferating. CEP-68 also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
CEP-68 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and reduces the expression of genes involved in cell proliferation. Additionally, CEP-68 has been shown to reduce the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEP-68 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CEP-68 has been extensively studied and has a well-established mechanism of action. However, one limitation of using CEP-68 in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on CEP-68. One area of focus is the development of CEP-68 analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CEP-68 in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of CEP-68 and its potential applications in medical research.
Conclusion
In conclusion, CEP-68 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its synthesis method has been optimized to produce high yields of pure CEP-68. CEP-68 has been extensively studied for its mechanism of action and biochemical and physiological effects, showing potential anti-tumor activity and inhibition of angiogenesis. While there are advantages and limitations to using CEP-68 in lab experiments, there are several future directions for research on CEP-68, including the development of analogs and investigation of its potential in combination with other chemotherapy drugs.
Méthodes De Synthèse
The synthesis method of CEP-68 involves the reaction of 6-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with tetrahydro-2-furanylmethylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield CEP-68. This synthesis method has been optimized to produce high yields of pure CEP-68.
Applications De Recherche Scientifique
CEP-68 has been extensively studied for its potential applications in medical research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CEP-68 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CEP-68 has been studied for its potential to enhance the efficacy of chemotherapy drugs.
Propriétés
Formule moléculaire |
C14H17ClN4O2 |
|---|---|
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H17ClN4O2/c15-4-3-10-7-16-13-6-12(18-19(13)9-10)14(20)17-8-11-2-1-5-21-11/h6-7,9,11H,1-5,8H2,(H,17,20) |
Clé InChI |
CEXWZAKTIBZFLY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)

![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)